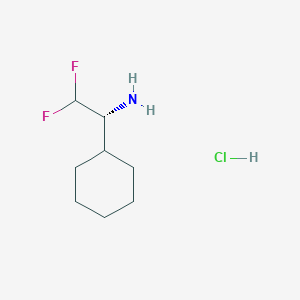(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride
CAS No.: 2445750-32-1
Cat. No.: VC4700653
Molecular Formula: C8H16ClF2N
Molecular Weight: 199.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2445750-32-1 |
|---|---|
| Molecular Formula | C8H16ClF2N |
| Molecular Weight | 199.67 |
| IUPAC Name | (1R)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m1./s1 |
| Standard InChI Key | JREIXGSIHFTAKL-OGFXRTJISA-N |
| SMILES | C1CCC(CC1)C(C(F)F)N.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride is C₈H₁₆ClF₂N, derived from the free base (C₈H₁₅F₂N) and hydrochloric acid. The compound’s structure features a cyclohexyl ring attached to a chiral carbon center, which is further bonded to an amino group and two fluorine atoms . The (1R) designation indicates the absolute configuration of the chiral center, critical for its biological activity and interaction with enantioselective targets .
Stereochemical Significance
The enantiomeric purity of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride is paramount in pharmaceutical contexts, as mirror-image isomers often exhibit divergent pharmacological profiles. For example, the (R)-enantiomer of a related cyclopropyl analog (CID 145708744) demonstrates distinct reactivity in synthetic pathways compared to its (S)-counterpart . This underscores the necessity of asymmetric synthesis or chiral resolution techniques during production .
Molecular Geometry and Conformation
Computational models of analogous compounds, such as 1-Cyclohexyl-2,2-difluoroethan-1-amine (CID 80606048), reveal a staggered conformation around the C–N bond, minimizing steric hindrance between the cyclohexyl group and fluorine atoms . The cyclohexyl ring adopts a chair conformation, enhancing thermodynamic stability . Hydrogen bonding between the protonated amine and chloride ion further stabilizes the hydrochloride salt .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClF₂N | |
| Molecular Weight | 199.67 g/mol | |
| Chiral Center | C1 (R-configuration) | |
| Predicted LogP | 2.1 (hydrophobic) | |
| Hydrogen Bond Donors | 2 (NH₃⁺ and HCl) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride typically involves multi-step processes, beginning with the preparation of the difluoroethanamine backbone. A patent (TW201228998A) outlines a method for synthesizing 2,2-difluoroethylamine derivatives via reductive amination or halogen exchange . For the cyclohexyl variant, a plausible pathway includes:
-
Friedel-Crafts Acylation: Cyclohexane reacts with 2,2-difluoroacetyl chloride to form 1-cyclohexyl-2,2-difluoroethan-1-one (CID 23235830) .
-
Enantioselective Reduction: The ketone intermediate is reduced using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to yield the (R)-amine .
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Acylation | AlCl₃, DCM, 0°C | 85% | – |
| Reduction | (R)-CBS catalyst, BH₃·THF | 78% | 92% |
| Salt Formation | HCl (g), Et₂O | 95% | – |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved water solubility compared to the free base, with an estimated solubility of 12 mg/mL in aqueous media . The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, releasing hydrogen fluoride .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at 3300 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–F stretch) .
-
NMR (¹H, 400 MHz): δ 1.2–1.8 (m, cyclohexyl), 3.1 (q, J=7 Hz, CH₂F₂), 8.1 (br s, NH₃⁺) .
-
MS (ESI+): m/z 163.1 [M+H]⁺ (free base), 199.6 [M+H]⁺ (hydrochloride) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated amines are pivotal in drug design due to their metabolic stability and bioavailability. The cyclohexyl moiety in (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride may serve as a lipophilic pharmacophore in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .
Agrochemical Uses
In agrochemistry, such compounds act as precursors to herbicides and fungicides. The fluorine atoms enhance membrane permeability, enabling efficient pest control at lower doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume